molecular formula C13H14N2O3 B13703293 Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13703293
M. Wt: 246.26 g/mol
InChI Key: HHBXIKRBEIJZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound belonging to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring, leading to a wide range of substituted oxadiazoles.

Scientific Research Applications

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-9-5-7-10(8-6-9)11-14-12(18-15-11)13(16)17-4-2/h5-8H,3-4H2,1-2H3

InChI Key

HHBXIKRBEIJZMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.